molecular formula C22H24N2O3 B10993032 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide

Cat. No.: B10993032
M. Wt: 364.4 g/mol
InChI Key: ISLPXWWUMLTNRC-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound featuring a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)indol-4-yl]propanamide

InChI

InChI=1S/C22H24N2O3/c1-26-14-12-24-11-9-18-19(3-2-4-20(18)24)23-22(25)8-6-16-5-7-21-17(15-16)10-13-27-21/h2-5,7,9,11,15H,6,8,10,12-14H2,1H3,(H,23,25)

InChI Key

ISLPXWWUMLTNRC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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